

analytical method development for N-(3-cyanophenyl)-2-phenoxypropanamide quantification

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Compound of Interest

Compound Name: *N-(3-cyanophenyl)-2-phenoxypropanamide*

Cat. No.: B3931265

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Analytical Method Development: N-(3-cyanophenyl)-2-phenoxypropanamide Physicochemical Assessment & Strategic Design

Before initiating wet-lab experiments, we must analyze the molecule to determine the correct detection and separation modes.

- Analyte: **N-(3-cyanophenyl)-2-phenoxypropanamide**
- Molecular Weight: ~266.3 g/mol
- Functional Groups:
 - Amide (-CONH-): Neutral at physiological pH; susceptible to hydrolysis in strong acid/base.

- Nitrile (-CN): Electron-withdrawing; stabilizes the phenyl ring; distinct IR signal but neutral in LC.
- Phenoxy Ether (-O-Ph): Increases lipophilicity (LogP).
- Chiral Center: The C2 position of the propanamide chain is chiral. Note: This method focuses on achiral quantification (Assay). If enantiomeric separation is required, a Chiralpak AD-H or OD-H column would be necessary.

Strategic Decisions (The "Why")

- Detection (UV-Vis vs. MS): The molecule possesses two aromatic rings (phenoxy and cyanophenyl) and a conjugated amide system. This guarantees strong UV absorption. UV-PDA is the most robust and cost-effective choice for routine quantification.
 - Target Wavelength: The nitrile and phenoxy groups typically absorb strongly at 220–254 nm.
- Stationary Phase: The estimated LogP is between 2.5 and 3.5 (moderately lipophilic). A standard C18 (Octadecylsilane) column is ideal for retaining the hydrophobic phenyl rings while maintaining reasonable elution times.
- Mobile Phase Modifier: Although the molecule is neutral, residual silanols on silica columns can cause peak tailing. We will use 0.1% Formic Acid or 0.1% Phosphoric Acid to suppress silanol ionization and sharpen the peak.

Visualizing the Development Workflow

The following diagram illustrates the logical flow of the method development lifecycle, ensuring no critical validation step is missed.



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Figure 1: The Step-by-Step Method Development Lifecycle.

Experimental Protocols

Protocol A: Standard Preparation & Spectral Scanning

Objective: To determine the optimal detection wavelength (

) and ensure solubility.

- Diluent Selection: The molecule is hydrophobic. Use Acetonitrile (ACN) or Methanol (MeOH) as the primary solvent.
- Stock Solution (1.0 mg/mL):
 - Weigh 10.0 mg of **N-(3-cyanophenyl)-2-phenoxypropanamide** reference standard.
 - Transfer to a 10 mL volumetric flask.
 - Dissolve in 100% ACN. Sonicate for 5 minutes.
- Working Standard (50 µg/mL):
 - Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A/B (50:50).
- Spectral Scan:
 - Inject into a PDA detector (without column) or use a quartz cuvette UV spectrophotometer.
 - Scan range: 200–400 nm.
 - Expected Result: Distinct maxima likely around 220 nm (primary) and 254 nm (secondary). Select 254 nm for higher selectivity (fewer interferences) or 220 nm for maximum sensitivity.

Protocol B: Chromatographic Conditions (The "Method")

Objective: To achieve a Retention Factor (

) between 2 and 10 and a Tailing Factor (

) < 1.5.

Parameter	Setting	Rationale
Column	C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus)	Provides sufficient surface area for hydrophobic interaction with the phenoxy/phenyl groups.
Mobile Phase A	Water + 0.1% Formic Acid (or Phosphoric Acid*)	Acidic pH (~2.5) suppresses silanol activity, ensuring sharp peaks.
Mobile Phase B	Acetonitrile (100%)	ACN has lower viscosity and UV cutoff than MeOH, allowing detection at low wavelengths.
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns.
Injection Vol	10 µL	Typical volume to prevent column overload.
Column Temp	30°C	Controls viscosity and retention time reproducibility.
Detector	UV at determined (e.g., 254 nm)	

*Note: Use Formic Acid if LC-MS compatibility is needed later. Use Phosphoric Acid for strictly UV work as it is more UV-transparent at low wavelengths.

Gradient Program (Initial Screening):

- 0.0 min: 10% B
- 15.0 min: 90% B (Linear ramp)
- 17.0 min: 90% B (Hold to elute lipophilic impurities)

- 17.1 min: 10% B (Re-equilibration)
- 22.0 min: End

Method Validation Strategy (ICH Q2(R2))

Once the peak shape and retention are optimized (aiming for min), validate the method according to ICH Q2(R2) guidelines [1].

Specificity

- Procedure: Inject Mobile Phase Blank, Placebo (excipients if applicable), and the Analyte.
- Acceptance: No interfering peaks at the retention time of **N-(3-cyanophenyl)-2-phenoxypropanamide**. Peak purity index (via PDA) should be > 0.990.

Linearity

- Procedure: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125 µg/mL).
- Data Analysis: Plot Concentration (x) vs. Peak Area (y).
- Acceptance: Correlation coefficient ()
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Accuracy (Recovery)

- Procedure: Spike known amounts of analyte into the matrix (or solvent) at 3 levels (80%, 100%, 120%).
- Acceptance: Mean recovery between 98.0% and 102.0%.

Precision (Repeatability)

- Procedure: 6 consecutive injections of the standard at 100% concentration.

- Acceptance: % RSD of Peak Area

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Limit of Detection/Quantitation (LOD/LOQ)

- Calculation: Based on Signal-to-Noise (S/N) ratio.
 - LOD: S/N
 - LOQ: S/N

Troubleshooting & Optimization Logic

Issue	Probable Cause	Corrective Action
Peak Tailing (> 1.5)	Silanol interaction or Column void.	Increase buffer strength; switch to "End-capped" C18 column; check column performance.
Split Peak	Solvent mismatch.	Dissolve sample in Mobile Phase rather than 100% ACN.
Drifting Retention	Temperature fluctuation or insufficient equilibration.	Use column oven (30°C); increase re-equilibration time between runs.
Ghost Peaks	Carryover or gradient impurities.	Run a blank gradient; wash needle; use HPLC-grade solvents.

References

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